molecular formula C15H24O2 B14439321 2-(4-Hexylphenyl)propane-1,3-diol CAS No. 75552-38-4

2-(4-Hexylphenyl)propane-1,3-diol

Cat. No.: B14439321
CAS No.: 75552-38-4
M. Wt: 236.35 g/mol
InChI Key: IMHNCOIBUCQPRV-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)propane-1,3-diol is a diol derivative featuring a hexyl-substituted phenyl group attached to a propane-1,3-diol backbone. These analogs often exhibit variations in substituents (e.g., hydroxy, methoxy, or alkyl groups) on the phenyl ring or propane-diol core, which significantly influence their physicochemical properties and bioactivities .

Properties

CAS No.

75552-38-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(4-hexylphenyl)propane-1,3-diol

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(11-16)12-17/h7-10,15-17H,2-6,11-12H2,1H3

InChI Key

IMHNCOIBUCQPRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as hexylmagnesium bromide) reacts with a suitable precursor like 4-bromophenylpropane-1,3-diol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Another method involves the reduction of 2-(4-Hexylphenyl)propane-1,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, yielding the desired diol .

Industrial Production Methods

Industrial production of 2-(4-Hexylphenyl)propane-1,3-diol may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexylphenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hexylphenyl)propane-1,3-dione or 2-(4-Hexylphenyl)propanoic acid.

    Reduction: Formation of 2-(4-Hexylphenyl)propane-1,3-diol or hexylbenzene.

    Substitution: Formation of 2-(4-Hexylphenyl)propane-1,3-dichloride or 2-(4-Hexylphenyl)propane-1,3-dibromide.

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and hexyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs of 2-(4-Hexylphenyl)propane-1,3-diol, highlighting structural differences and their implications:

Compound Name Substituents/Modifications Source/Isolation Key Properties/Bioactivity References
2-(4-Hydroxyphenyl)propane-1,3-diol Phenyl with -OH at C4 Taxus cuspidata (Korean yew) Isolated from plant extracts; no reported bioactivity .
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Phenyl with -OCH₃ at C2, -CH₂CH₂CH₂OH at C4 Ficus pumila (creeping fig) leaves First isolation from genus; tested for antitumor/antibacterial activity (inactive) .
threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)-propane-1,3-diol Two phenyl groups (-OH, -OCH₃) at C4 and C3 Hydnocarpus anthelminthica seeds Diastereomer; no cytotoxicity observed .
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod) Amino group at C2; octylphenyl-ethyl chain Synthetic (S1PR1 modulator) Phosphorylated in vivo; selective S1PR1 agonism with reduced cardiovascular effects .
2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol trans-Cyclohexyl with ethyl group Synthetic (liquid crystal precursor) Mesophase behavior (Cr 54°C, Sb 84–85°C) .
Key Observations:
  • Lipophilicity : The hexyl chain in 2-(4-hexylphenyl)propane-1,3-diol enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)-propane-1,3-diol), likely improving membrane permeability but reducing aqueous solubility.
  • Stereochemistry: Diastereomers like threo- and erythro- forms (e.g., in Hydnocarpus) demonstrate how stereochemistry influences intermolecular interactions and bioactivity .
  • Functional Groups: Amino-substituted analogs (e.g., fingolimod) exhibit pharmacological activity due to metabolic activation (phosphorylation) and receptor targeting .

Industrial and Pharmacological Relevance

  • Liquid Crystals : Propane-diol derivatives with cyclohexyl groups (e.g., 2-(trans-4´-ethylcyclohexyl)propane-1,3-diol) serve as precursors for liquid crystals, with mesophase behavior dependent on alkyl chain length .
  • Drug Development : The hexylphenyl variant’s lipophilicity and stereochemical flexibility make it a candidate for prodrug design or lipid-based formulations, though its bioactivity remains unexplored.

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